molecular formula C10H12N2OS B2476864 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one CAS No. 14089-00-0

1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one

Cat. No.: B2476864
CAS No.: 14089-00-0
M. Wt: 208.28
InChI Key: FQXBMIPVXLRMSO-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one ( 14089-00-0) is an organic compound with the molecular formula C 10 H 12 N 2 OS and a molecular weight of 208.28 g/mol . This chemical features an imidazolidin-2-one ring, a saturated heterocycle, substituted at the 1-position with a 3-(methylsulfanyl)phenyl group . The presence of both hydrogen-bonding motifs from the urea derivative and the thioether functional group makes this compound a valuable intermediate in synthetic and medicinal chemistry research. While specific applications for this compound are not well-documented in publicly available sources, its structural framework suggests broad utility. Researchers may employ it as a building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. The imidazolidin-2-one core is a privileged structure in drug discovery, often associated with various biological activities. The methylsulfanyl moiety can serve as a key functional group for further chemical modifications or in structure-activity relationship (SAR) studies. This product is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXBMIPVXLRMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

    Industry: The compound is used in the production of various materials and chemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

a) 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)
  • Structure : Features a 3,4-dimethoxybenzyl group and a trifluoromethyl-benzyl-piperidine moiety.
  • Key Differences :
    • Electron-donating methoxy groups enhance acetylcholinesterase (AChE) inhibition compared to the electron-rich methylsulfanyl group in the target compound.
    • The trifluoromethyl group increases lipophilicity and metabolic stability .
  • Pharmacological Activity : Demonstrated superior anti-Alzheimer’s activity (AChE IC₅₀ = 0.12 µM) due to dual binding to AChE and butyrylcholinesterase .
b) 1-((4-Methoxyphenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)-imidazolidin-2-one (25)
  • Structure : Contains a sulfonyl group (electron-withdrawing) and trifluoromethylphenyl substituent.
  • Trifluoromethyl enhances resistance to oxidative metabolism compared to methylsulfanyl .

Analogues with Heterocyclic Modifications

a) 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one
  • Structure : Replaces the phenyl group with a thiadiazole ring.
  • Higher metabolic stability due to the trifluoromethyl-thiadiazole moiety .
b) 1-Benzyl-3-phenyl-2-sulfanylidene-imidazolidin-4-one
  • Structure : Features a sulfanylidene (C=S) group in place of the carbonyl oxygen.
  • Key Differences :
    • Thione group increases acidity and alters hydrogen-bonding capacity.
    • Reduced solubility in polar solvents compared to the urea derivative .

Anti-Alzheimer’s Activity

Compound AChE IC₅₀ (µM) Key Structural Features Reference
1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one Not reported Methylsulfanyl enhances lipophilicity [10]
Compound 18c 0.12 Dual methoxy/trifluoromethyl groups [1]
Donepezil (reference) 0.03 Piperidine and indanone rings [1]
  • The methylsulfanyl group may improve blood-brain barrier penetration but lacks the potent AChE inhibition seen in 18c, which benefits from methoxy groups mimicking donepezil’s indanone ring .

Antitumor Potential

Compound Target Pathway Efficacy Notes Reference
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Apoptosis induction IC₅₀ = 2.1–8.7 µM (HeLa cells) [4]
This compound Not reported Structural similarity suggests possible kinase inhibition [10]

Regulatory Status

  • 1,3-Dimethyl-2-imidazolidinone: Listed under EPA’s Significant New Use Rules (SNURs) due to reproductive toxicity risks .
  • This compound: No current SNURs, but structural analogs suggest possible scrutiny if sulfanyl metabolites are identified .

Biological Activity

1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an imidazolidinone ring, which is known for its stability and reactivity. The presence of the methylsulfanyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • HCT-116 (Colon Cancer)
  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, revealing promising results that warrant further investigation.

Cell LineIC50 (µM)
HCT-1165.0
MCF-76.5
HeLa7.0

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

The proposed mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G0/G1 and G2/M phase arrest in the cell cycle, suggesting interference with normal cellular processes.
  • Induction of Apoptosis : Evidence points to the compound's ability to trigger programmed cell death in both wild-type and mutant p53 cancer cells, indicating a broad spectrum of activity against different cancer types.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound at concentrations ranging from 10 µM to 25 µM resulted in a significant increase in apoptotic cells as measured by flow cytometry.
  • Synergistic Effects : In combination therapies with established chemotherapeutics like cisplatin, this compound showed enhanced cytotoxic effects, suggesting potential for use in combination treatment regimens.

Comparative Analysis

When compared to similar compounds within its class, this compound exhibits unique properties that may provide advantages in therapeutic applications:

Compound NameIC50 (µM)Mechanism of Action
This compound5.0Apoptosis induction, enzyme inhibition
Similar Compound A7.5Cell cycle arrest
Similar Compound B6.0Enzyme inhibition

Q & A

Q. What are the established synthetic routes for 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one, and how can reaction conditions be optimized?

The synthesis of imidazolidinone derivatives typically involves multi-step reactions, such as cyclization of thiourea intermediates or substitution reactions on pre-formed imidazolidinone scaffolds. For example, analogous compounds like 1-(furan-2-carbonyl)-imidazoles are synthesized via nucleophilic substitution or condensation reactions using activated carbonyl groups . Optimization can employ computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and experimental validation through parameter screening (temperature, solvent, catalysts) .

Q. How can the molecular structure of this compound be characterized using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related imidazolidinone derivatives, SCXRD analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Data refinement with software like SHELX and validation using R-factor metrics (e.g., R = 0.050, wR = 0.144) ensure accuracy . Preceding steps involve growing high-quality crystals via slow evaporation in polar aprotic solvents like DMSO or DMF .

Q. What spectroscopic techniques are critical for verifying the purity and functional groups of this compound?

  • NMR (¹H/¹³C): Assigns protons and carbons, confirming the presence of the methylsulfanyl group (δ ~2.5 ppm for S–CH₃) and imidazolidinone ring (e.g., carbonyl carbon at ~160 ppm).
  • FT-IR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C–S vibrations (~650 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving this compound. For instance, studies on rhodium-imidazolidinone complexes use DFT to analyze ligand-metal interactions and predict catalytic efficiency in hydrogenation or cross-coupling reactions . Molecular docking may also assess binding affinities to biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

  • Design of Experiments (DoE): Statistical tools like factorial design isolate critical variables (e.g., solvent polarity, stoichiometry) affecting yield .
  • Mechanistic Probes: Isotopic labeling (e.g., ¹³C tracing) or in-situ spectroscopy (Raman, UV-Vis) monitors intermediate formation .
  • Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., 1,3-dibenzylimidazolidin-2-one) identifies trends in reactivity .

Q. How can reactor design improve the scalability of synthesizing this compound while maintaining regioselectivity?

Microreactors or flow chemistry systems enhance heat/mass transfer, reducing side reactions. For example, continuous-flow setups with immobilized catalysts (e.g., palladium on carbon) enable precise control over residence time and temperature, critical for maintaining the integrity of sulfur-containing functional groups .

Q. What are the challenges in analyzing non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in crystals of this compound?

Advanced SCXRD techniques, such as Hirshfeld surface analysis, quantify interaction contributions (e.g., S···π contacts in methylsulfanyl groups). Pair distribution function (PDF) analysis may resolve disorder in crystal lattices caused by flexible substituents .

Methodological Resources

  • Synthetic Protocols: Multi-step organic synthesis .
  • Structural Analysis: SCXRD (R-factor validation) , spectroscopic libraries .
  • Computational Tools: DFT (Gaussian, ORCA), reaction path search software (GRRM) .
  • Reactor Design: CRDC classifications for chemical engineering (RDF2050112) .

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